molecular formula C22H21N3O4S B3288460 N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-05-8

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288460
CAS No.: 852135-05-8
M. Wt: 423.5 g/mol
InChI Key: LJQHOPWYWWXJAE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This bicyclic system is substituted at the 2-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety, at the 6-position with a 4-methoxyphenyl group, and at the 3-position with a methyl substituent. The methoxy groups on the aryl rings enhance lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-15-7-10-18(28-3)19(11-15)29-4)30-22-24-17(12-25(13)22)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQHOPWYWWXJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 422.50 g/mol
  • CAS Number : 852135-06-9

The structural features include two methoxy groups on the phenyl rings and an imidazo-thiazole core, which are often associated with biological activity.

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antitumor activity through various mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for mitosis and cell division in cancer cells .
  • Induction of Apoptosis : The compound may also activate caspases, leading to programmed cell death in cancer cells. This process is essential for eliminating malignant cells and preventing tumor growth .
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

In Vitro Studies

A series of in vitro studies have evaluated the antitumor efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : The National Cancer Institute (NCI) screened the compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer.
  • Results : The compound demonstrated significant cytotoxicity with GI50 values below 5 µM against several cell lines. Notably, it exhibited potent activity against breast cancer (MDA-MB-468) and ovarian cancer cells .
Cell LineGI50 (µM)Observations
MDA-MB-468 (Breast)<5High sensitivity
A549 (Lung)<5Moderate sensitivity
HCT116 (Colon)<5Significant growth inhibition

Case Study 1: Anticancer Activity Against Breast Cancer

In a study conducted by researchers at the National Cancer Institute, this compound was tested on MDA-MB-468 breast cancer cells. The findings revealed that the compound induced apoptosis through caspase activation and significantly inhibited cell proliferation.

Case Study 2: Broad Spectrum Antitumor Effects

Another research effort highlighted the compound's effectiveness across multiple cancer types. It was found to be particularly effective against ovarian and lung cancers. The mechanism involved both direct cytotoxic effects and modulation of key signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (): This analogue replaces the 3,4-dimethoxyphenyl group with a 5-acetamido-2-methoxyphenyl moiety.
  • EUROPEAN PATENT APPLICATION Derivatives ():
    Benzothiazole-based acetamides with trifluoromethyl and methoxyphenyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide) share methoxy-substituted aryl groups but differ in core structure. The trifluoromethyl group increases electron-withdrawing effects, which could enhance metabolic stability but reduce nucleophilic reactivity compared to the methyl group in the target compound .

Core Heterocycle Modifications

Imidazo[2,1-b]-1,3,4-thiadiazole vs. Imidazo[2,1-b][1,3]thiazole

  • 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ():
    Replacing the thiazole ring with a 1,3,4-thiadiazole core introduces an additional nitrogen atom, altering electronic distribution. The nitro and fluoro substituents on the aryl ring increase electrophilicity, which may enhance reactivity but reduce bioavailability compared to the target compound’s methoxy groups .

Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives** ():

Compounds like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (IVa–IVi) feature a tetrazine core, which is more electron-deficient than the thiazole system. This difference likely impacts DNA alkylation mechanisms (as seen in temozolomide derivatives) versus the target compound’s putative mode of action .

Physicochemical and Spectral Comparisons

Spectral Characterization

  • 1,2,4-Triazole Derivatives ():
    The absence of C=O IR bands (1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target compound’s carboxamide C=O stretch (~1680 cm⁻¹). This highlights the carboxamide’s role in hydrogen bonding, a feature retained in the target compound but absent in triazole tautomers .

Tautomeric Behavior

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): These compounds exist predominantly in the thione tautomeric form, as evidenced by νC=S bands (1247–1255 cm⁻¹) and absent νS-H bands.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization to form the imidazo[2,1-b]thiazole core and coupling reactions to introduce substituents. Key steps:

  • Cyclization of precursors (e.g., thiazole derivatives) under controlled conditions using solvents like DMF or methanol and catalysts such as Pd or Cu salts .
  • Amidation reactions to attach the carboxamide group, requiring stoichiometric control and reflux conditions .
  • Characterization : Intermediates and final products are validated via 1H^1H/13C^{13}C NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification. HPLC ensures purity (>95%) .

Q. What biological activities have been preliminarily reported for this compound, and how are these assays designed?

  • Methodological Answer : Early-stage studies focus on antimicrobial and anticancer activities. Assay protocols include:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using dose-response curves .
  • Controls : Positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) and solvent-only negative controls ensure assay validity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) impact biological activity, and what computational tools validate these findings?

  • Methodological Answer :

  • SAR Studies : Replace methoxy groups with halogens (e.g., fluoro) or alkyl chains to assess activity changes. For example:
  • 3,4-dimethoxy → 3-fluoro-4-methoxy substitution increases solubility but reduces anticancer potency .
  • Activity correlation tables (e.g., IC50_{50} vs. substituent electronegativity) guide optimization .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like 14-α-demethylase (PDB: 3LD6) or kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. What contradictions exist in reported data on this compound’s mechanism of action, and how can they be resolved?

  • Methodological Answer :

  • Contradictions : Some studies report apoptosis induction (caspase-3 activation), while others note cell-cycle arrest (G2/M phase) without caspase involvement .
  • Resolution Strategies :
  • Perform orthogonal assays (e.g., Annexin V/PI staining for apoptosis vs. EdU incorporation for proliferation).
  • Use isoform-specific kinase inhibitors (e.g., CDK1 inhibitors) to dissect pathways .
  • Validate findings across multiple cell lines and primary cells to rule out model-specific artifacts .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability. LogP values are adjusted via substituent polarity (e.g., -OH or -COOH groups) .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products. LC-MS/MS monitors hydrolytic degradation of the amide bond under acidic/basic conditions .

Q. How can researchers design experiments to elucidate the compound’s off-target effects?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase screening panels (e.g., Eurofins KinaseProfiler™) : Test inhibition against 100+ kinases at 1 µM to identify off-target hits .
  • Transcriptomics (RNA-seq) : Compare gene expression profiles of treated vs. untreated cells to uncover unintended pathways .

Key Research Recommendations

  • Prioritize in vivo pharmacokinetic studies using radiolabeled compounds (14C^{14}C) to track absorption/distribution .
  • Explore synergistic effects with existing chemotherapeutics (e.g., cisplatin) via Chou-Talalay combination index analysis .
  • Publish contradictory findings in peer-reviewed journals with raw data supplements to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.